REACTION_CXSMILES
|
[CH:1]([C:3]12[CH2:9][N:6]3[CH2:7][CH:8]1[CH:4]2[CH2:5]3)=O.[C-:10]#[N:11].[K+].[NH3:13].[Cl-].[NH4+]>O>[NH2:13][CH:1]([C:3]12[CH2:9][N:6]3[CH2:7][CH:8]1[CH:4]2[CH2:5]3)[C:10]#[N:11] |f:1.2,4.5|
|
Name
|
|
Quantity
|
3.56 g
|
Type
|
reactant
|
Smiles
|
C(=O)C12C3CN(CC31)C2
|
Name
|
|
Quantity
|
2.08 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
cyanohydrin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
7.76 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction stirred at room temperature for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at room temperature for 18 h
|
Duration
|
18 h
|
Type
|
EXTRACTION
|
Details
|
extracted with isopropanole/dichloromethane (1:10) (10×75 ml)
|
Type
|
CUSTOM
|
Details
|
The organic phases were dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC(C#N)C12C3CN(CC31)C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 57.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |